molecular formula C9H6F3NOS B1301771 6-(Trifluoromethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one CAS No. 716-82-5

6-(Trifluoromethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one

Cat. No.: B1301771
CAS No.: 716-82-5
M. Wt: 233.21 g/mol
InChI Key: CDCYQWJTDZXFCS-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one is a heterocyclic compound featuring a trifluoromethyl group attached to a benzo-thiazine ring.

Mechanism of Action

Mode of Action

The exact mode of action of 6-(Trifluoromethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one is currently unknown due to the lack of specific studies on this compound. It is known that the trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .

Biochemical Analysis

Biochemical Properties

6-(Trifluoromethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds . The trifluoromethyl group in this compound enhances its binding affinity to these enzymes, leading to potential inhibition or modulation of their activity .

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound has been observed to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS) and oxidative stress . By modulating the activity of enzymes involved in ROS production, this compound can affect gene expression and cellular metabolism, leading to changes in cell function and viability .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding of the trifluoromethyl group to specific sites on target enzymes, leading to inhibition or activation of their catalytic activity . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These interactions can result in altered cellular responses and metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other reactive species . Over time, this compound may undergo degradation, leading to changes in its biochemical activity and potential long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At lower doses, this compound may exhibit beneficial effects, such as modulation of enzyme activity and protection against oxidative stress . At higher doses, this compound can induce toxic effects, including cellular damage and disruption of metabolic processes . These dose-dependent effects highlight the importance of careful dosage optimization in experimental studies .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These interactions can lead to the formation of various metabolites, which may have distinct biochemical properties and effects . The presence of the trifluoromethyl group can also influence the metabolic flux and levels of specific metabolites, further impacting cellular function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in particular cellular compartments, where it can exert its biochemical effects . The distribution of this compound is also influenced by its physicochemical properties, such as solubility and lipophilicity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is often directed to specific organelles, such as mitochondria and the endoplasmic reticulum, where it can interact with target enzymes and proteins . Post-translational modifications and targeting signals play a role in directing this compound to these compartments, ensuring its proper localization and function .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Trifluoromethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one typically involves the trifluoromethylation of benzo-thiazine derivatives. One common method includes the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid under specific reaction conditions . The reaction often requires a catalyst, such as a transition metal complex, and is carried out under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods: For industrial-scale production, the process is optimized to minimize byproducts and maximize efficiency. This often involves continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions: 6-(Trifluoromethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted thiazine derivatives, which can be further utilized in different applications .

Comparison with Similar Compounds

Uniqueness: The presence of the trifluoromethyl group in 6-(Trifluoromethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one imparts unique properties, such as increased lipophilicity and metabolic stability, which are not observed in similar compounds. This makes it particularly valuable in applications requiring enhanced chemical and biological stability .

Properties

IUPAC Name

6-(trifluoromethyl)-4H-1,4-benzothiazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NOS/c10-9(11,12)5-1-2-7-6(3-5)13-8(14)4-15-7/h1-3H,4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDCYQWJTDZXFCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(S1)C=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40371827
Record name 6-(Trifluoromethyl)-2H-1,4-benzothiazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

716-82-5
Record name 6-(Trifluoromethyl)-2H-1,4-benzothiazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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